molecular formula C12H10ClNO2S B1338603 Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate CAS No. 75680-91-0

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No. B1338603
CAS RN: 75680-91-0
M. Wt: 267.73 g/mol
InChI Key: RCSJMEGGOPRTDG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of the chlorophenyl group suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of related thiazole compounds has been explored in various studies. For instance, a one-pot synthesis method for functionalized ethyl 1,3-thiazole-5-carboxylates has been described, which involves the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid . Although this method does not directly pertain to the synthesis of ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, it provides insight into the general synthetic approaches that can be applied to thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using crystallographic data, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . Similarly, the molecular structure, vibrational frequencies, and assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, have been investigated using both experimental and theoretical methods, including Gaussian09 software . These studies provide a framework for understanding the molecular structure of ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be quite diverse. For example, the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives has been achieved through the interaction of different reactants in the presence of a base . This indicates that thiazole compounds can participate in a range of chemical reactions, forming a variety of products depending on the reaction conditions and the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the substituents present on the thiazole ring. For instance, the presence of electronegative atoms such as chlorine can influence the compound's electrostatic potential, as seen in the molecular electrostatic potential analysis of a related compound . Additionally, the HOMO-LUMO analysis can provide information on the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in nonlinear optics or as a pharmaceutical agent .

Scientific Research Applications

  • Ethyl (E)-3-(4-Chlorophenyl)acrylate

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Results or Outcomes : Some of the compounds showed promising antimicrobial activity, and two of the compounds were found to be active against the breast cancer cell line .
  • Ethyl 5-(3-((4-chlorophenyl)amino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate(11a)

  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives

    • Results or Outcomes : Some of the compounds showed promising antiviral activity. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Polysulfones

    • Application : Polysulfones are a family of high performance thermoplastics known for their toughness and stability at high temperatures. They are used in electrical equipment, vehicle construction, and medical technology .
    • Methods of Application : Polysulfones are typically used in the form of molded parts or films. The specific method of application would depend on the specific use case .
    • Results or Outcomes : Polysulfones have outstanding resistance to heat and oxidation, hydrolysis resistance to aqueous and alkaline media, and good electrical properties .
  • Ethyl 4-Chlorophenylacetate

    • Application : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The compound is typically used in chemical reactions as a reagent. The specific method of application would depend on the reaction being performed .
    • Results or Outcomes : The outcomes would also depend on the specific reaction being performed. In general, this compound can be used to introduce a 4-Chlorophenylacetate group into a larger molecule .

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJMEGGOPRTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503177
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

CAS RN

75680-91-0
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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